molecular formula C11H6FNOS B12878846 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole

6-Fluoro-2-(furan-2-yl)benzo[d]thiazole

Cat. No.: B12878846
M. Wt: 219.24 g/mol
InChI Key: FUGFTNNWHUIFEJ-UHFFFAOYSA-N
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Description

6-Fluoro-2-(furan-2-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole core substituted with a furan ring and a fluorine atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 2-furoyl chloride in the presence of a base, followed by fluorination using a suitable fluorinating agent such as N-fluorobenzenesulfonimide . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(furan-2-yl)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan or benzothiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

6-Fluoro-2-(furan-2-yl)benzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole involves its interaction with various molecular targets. For example, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with enzymes and proteins involved in cellular signaling pathways, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with similar structural features but without the furan and fluorine substituents.

    2-(Furan-2-yl)benzothiazole: Similar to the target compound but lacks the fluorine atom.

    6-Fluorobenzothiazole: Contains the fluorine atom but lacks the furan ring.

Uniqueness

6-Fluoro-2-(furan-2-yl)benzo[d]thiazole is unique due to the presence of both the furan ring and the fluorine atom, which can enhance its biological activity and chemical reactivity compared to its analogs. The combination of these substituents can lead to improved pharmacokinetic properties and increased potency in various applications .

Properties

Molecular Formula

C11H6FNOS

Molecular Weight

219.24 g/mol

IUPAC Name

6-fluoro-2-(furan-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H6FNOS/c12-7-3-4-8-10(6-7)15-11(13-8)9-2-1-5-14-9/h1-6H

InChI Key

FUGFTNNWHUIFEJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=C(S2)C=C(C=C3)F

Origin of Product

United States

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